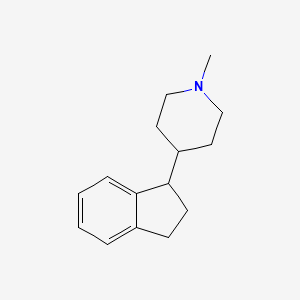
4-(2,3-Dihydro-1H-inden-1-yl)-1-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3-Dihydro-1H-inden-1-yl)-1-methylpiperidine is a chemical compound that belongs to the class of piperidine derivatives This compound features a piperidine ring substituted with a 2,3-dihydro-1H-inden-1-yl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydro-1H-inden-1-yl)-1-methylpiperidine can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dihydro-1H-inden-1-one with piperidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol.
Another approach involves the use of 4-nitro-3-phenylbutanoic acid as a starting material. This compound is cyclized to form nitromethylindanone, which is then reduced to the corresponding alcohol and dehydrated to yield nitromethylindene. Subsequent hydrogenation over a palladium catalyst produces the desired piperidine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations. Optimization of reaction conditions and the use of efficient catalysts are crucial for maximizing yield and minimizing waste.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,3-Dihydro-1H-inden-1-yl)-1-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of new derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-(2,3-Dihydro-1H-inden-1-yl)-1-methylpiperidine has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules. Its unique structure makes it a valuable building block for creating complex chemical entities.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs targeting specific receptors or enzymes.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(2,3-Dihydro-1H-inden-1-yl)-1-methylpiperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-1H-inden-1-one: A precursor in the synthesis of 4-(2,3-Dihydro-1H-inden-1-yl)-1-methylpiperidine, known for its pharmacological properties.
1-Methylpiperidine: A simpler piperidine derivative with different chemical and biological properties.
4-(2,3-Dihydro-1H-inden-1-yl)-1H-imidazole:
Uniqueness
This compound is unique due to its combination of the indene and piperidine moieties This structural feature imparts specific chemical and biological properties that distinguish it from other similar compounds
Eigenschaften
Molekularformel |
C15H21N |
|---|---|
Molekulargewicht |
215.33 g/mol |
IUPAC-Name |
4-(2,3-dihydro-1H-inden-1-yl)-1-methylpiperidine |
InChI |
InChI=1S/C15H21N/c1-16-10-8-13(9-11-16)15-7-6-12-4-2-3-5-14(12)15/h2-5,13,15H,6-11H2,1H3 |
InChI-Schlüssel |
YXVJGKBUWPDVEU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)C2CCC3=CC=CC=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


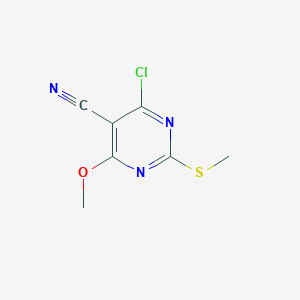
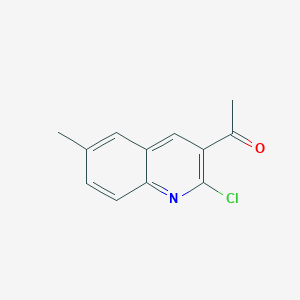

![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B15068317.png)
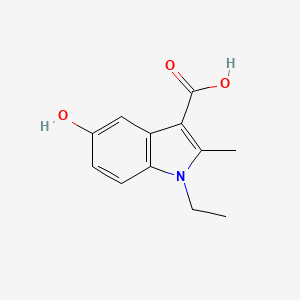
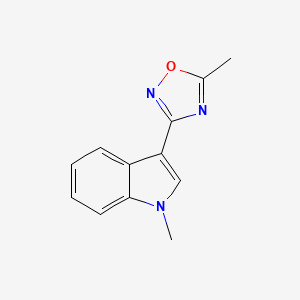
![(R)-2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B15068337.png)



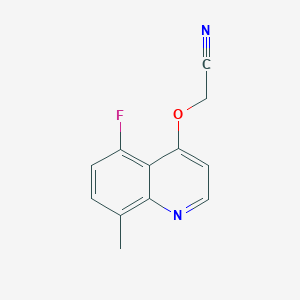
![N-(5,7-Dihydroxy-[1,8]naphthyridin-2-yl)-acetamide](/img/structure/B15068357.png)


